ANGPTL8: A Pivotal Regulator in Lipid Metabolism and Therapeutic Target
ANGPTL8: A Pivotal Regulator in Lipid Metabolism and Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper enzyme for plasma triglyceride (TG) clearance. ANGPTL8 functions in concert with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4, to direct the trafficking of triglycerides in response to nutritional states. In the fed state, ANGPTL8 is induced and forms a highly potent inhibitory complex with ANGPTL3, which circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle. Concurrently, in adipose tissue, ANGPTL8 forms a complex with ANGPTL4 that dramatically reduces its inhibitory activity, thereby promoting LPL-mediated fatty acid uptake for storage in fat. This dual function makes ANGPTL8 a central switch in postprandial lipid partitioning. Due to its profound impact on triglyceride levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic diseases.
Core Mechanism of Action: The ANGPTL3-4-8 Model
The primary function of ANGPTL8 in lipid metabolism is best understood through the "ANGPTL3-4-8 model," which describes how these three proteins coordinate to regulate LPL activity and direct triglyceride trafficking based on nutritional status.[1] LPL is the rate-limiting enzyme that hydrolyzes triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.[2][3] ANGPTL3, ANGPTL4, and ANGPTL8 act as key inhibitors of LPL.[4][5]
The Fasted State
During fasting, ANGPTL8 expression is suppressed.[1][6] ANGPTL4 expression is induced in white adipose tissue (WAT), where it acts locally to inhibit LPL activity.[1][7] This inhibition minimizes the storage of fatty acids in adipocytes and redirects circulating triglycerides towards oxidative tissues, such as the heart and skeletal muscle, to be used for energy.[1] Although ANGPTL3 is constitutively secreted by the liver, it has very little ability to inhibit LPL on its own.[2][8]
The Fed State
Upon feeding, insulin (B600854) and other nutritional signals markedly increase the expression of ANGPTL8 in both the liver and adipose tissue.[6][9] This induction triggers a switch in lipid partitioning:
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In the Liver: ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is secreted into circulation and is a much more potent inhibitor of LPL than ANGPTL3 alone.[10][11][12] It acts as an endocrine factor to inhibit LPL activity in the heart and skeletal muscle, thus reducing fatty acid uptake by these tissues.[2][7]
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In Adipose Tissue: Locally expressed ANGPTL8 forms a complex with ANGPTL4. In stark contrast to the ANGPTL3/8 complex, the formation of the ANGPTL4/8 complex greatly reduces the ability of ANGPTL4 to inhibit LPL.[2][11][13] This localized de-inhibition ensures that LPL in adipose tissue becomes highly active, promoting the efficient clearance of triglycerides from the blood and their storage as fat.[10][11]
This coordinated mechanism ensures that after a meal, energy in the form of fatty acids is efficiently directed to adipose tissue for storage.[6][14]
Caption: The ANGPTL3-4-8 model for triglyceride trafficking in fasted versus fed states.
Molecular Interactions and Complex Formation
ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain common to other members.[9][15] Its primary function is mediated through direct physical interaction with ANGPTL3 and ANGPTL4.[8][16]
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ANGPTL3/ANGPTL8 Complex: ANGPTL8 binds to the N-terminal domain of ANGPTL3.[15] This interaction is crucial, as co-expression of ANGPTL3 and ANGPTL8 results in a complex with over 100-fold greater LPL-inhibitory activity than ANGPTL3 alone.[11][12][17] ANGPTL8 is essential for ANGPTL3 to effectively inhibit LPL; in the absence of ANGPTL8, even high concentrations of ANGPTL3 have minimal effect on LPL activity.[8][17][18] This complex is considered the physiologically relevant circulating LPL inhibitor.[19]
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ANGPTL4/ANGPTL8 Complex: In adipose tissue, ANGPTL8 forms a complex with ANGPTL4.[13][16] This interaction, however, has the opposite effect. The ANGPTL4/8 complex is a significantly less potent LPL inhibitor than ANGPTL4 alone.[11][12] This suggests that a key role of ANGPTL8 in the fed state is to locally inactivate the inhibitory function of ANGPTL4 in fat, thereby "opening the gate" for triglyceride storage.[11][13]
Caption: Differential regulation of LPL by ANGPTL8 complex formation.
Quantitative Impact of ANGPTL8 on Lipid Metabolism
Studies involving genetic knockout and overexpression models in animals have provided clear quantitative data on the role of ANGPTL8 in regulating plasma lipid levels.
| Model / Condition | Plasma Triglyceride (TG) Change | Key Findings & Citations |
| ANGPTL8 Knockout (Angptl8-/-) Mice | ~50-70% reduction in the fed state | Paradoxically decreased TG levels after refeeding; associated with reduced VLDL secretion and increased LPL activity.[6][14] |
| ANGPTL8 Overexpression (Mouse Model) | > 5-fold increase | Dramatically increased serum TG levels.[1][15] Co-expression with ANGPTL3 led to a >10-fold increase.[6][14] |
| ANGPTL8 Overexpression in ANGPTL3-KO Mice | No significant change in TG | Demonstrates that the effect of ANGPTL8 on triglycerides is dependent on the presence of ANGPTL3.[6][15] |
| ANGPTL8 Monoclonal Antibody (Monkey Model) | ~65% reduction in TG | A single injection robustly reduced circulating triglycerides, highlighting its therapeutic potential.[20] |
| Human Loss-of-Function (LOF) ANGPTL8 variant | ~15% reduction in TG | Carriers of the rs145464906 T allele also showed ~10 mg/dL higher HDL-C levels.[20] |
Key Experimental Protocols
The elucidation of ANGPTL8's function has relied on several key experimental techniques.
In Vitro LPL Inhibition Assay
This assay is fundamental to determining the inhibitory activity of ANGPTL proteins and their complexes.
Objective: To measure the ability of purified ANGPTL8, ANGPTL3, and their co-expressed complex to inhibit the enzymatic activity of LPL.
Methodology:
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Protein Expression and Purification: Recombinant human ANGPTL3 and ANGPTL8 are expressed separately and also co-expressed in a suitable cell line (e.g., HEK293T cells). The conditioned media containing the secreted proteins are collected.[8][21]
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LPL Source: Conditioned medium from cells expressing human LPL is used as the source of the enzyme.[21]
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Inhibition Step: The LPL-containing medium is incubated with the conditioned media containing ANGPTL3 alone, ANGPTL8 alone, a post-secretion mix of ANGPTL3 and ANGPTL8, or the co-expressed ANGPTL3/8 complex for a defined period (e.g., 6 hours at 37°C).[8][21]
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Activity Measurement: LPL activity is measured by adding a triglyceride substrate, often radiolabeled (e.g., [³H]triolein), emulsified with phospholipids. The assay measures the release of radiolabeled free fatty acids over time.[6]
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Quantification: The amount of released fatty acid is quantified via liquid scintillation counting. The percentage of LPL inhibition is calculated relative to a control incubation without any ANGPTL proteins.[6]
Caption: Simplified workflow for an in vitro Lipoprotein Lipase (LPL) inhibition assay.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
Objective: To demonstrate a direct physical interaction between ANGPTL3 and ANGPTL8.
Methodology:
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Cell Lysis: Cells co-expressing tagged versions of ANGPTL3 (e.g., V5-tagged) and ANGPTL8 (e.g., FLAG-tagged) are lysed to release cellular proteins.
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Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) that is coupled to agarose (B213101) beads. This antibody will bind to ANGPTL8 and any proteins physically associated with it.
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Washing: The beads are washed multiple times to remove non-specifically bound proteins.
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Elution: The bound proteins are eluted from the beads.
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Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tag (e.g., anti-V5 antibody). A band corresponding to the molecular weight of ANGPTL3 confirms that it was pulled down along with ANGPTL8, indicating a direct interaction.[6]
Therapeutic Implications and Future Directions
The critical role of the ANGPTL3/8 complex in regulating triglyceride levels makes it a compelling target for treating hypertriglyceridemia.[4][10] Elevated triglycerides are a known risk factor for cardiovascular disease.[5][22]
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Therapeutic Strategies: Antagonism of ANGPTL8 is a promising approach. Preclinical studies using a monoclonal antibody against ANGPTL8 in monkeys demonstrated a potent reduction in plasma triglycerides.[20] This strategy is attractive because it specifically targets the potent, circulating ANGPTL3/8 complex responsible for LPL inhibition in oxidative tissues.[10]
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Dual Benefit on TG and HDL-C: ANGPTL3, when not complexed with ANGPTL8, also inhibits endothelial lipase (EL), an enzyme that catabolizes HDL cholesterol.[20] By developing ANGPTL8 inhibitors that disrupt the ANGPTL3/8 complex, it may be possible to simultaneously reduce LPL inhibition (lowering TGs) and increase the pool of free ANGPTL3 available to inhibit EL (raising HDL-C).[20] This dual action could be highly beneficial for patients with atherogenic dyslipidemia.[23]
Future research will focus on developing specific and safe ANGPTL8 inhibitors for clinical use and further exploring the tissue-specific roles of ANGPTL8 in both endocrine and autocrine signaling.[2]
References
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